3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
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Overview
Description
3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound with potential applications in various scientific fields. This compound features a bis(pyridinone) structure with isopropylphenyl and ethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropylbenzaldehyde with ethyl 4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by reduction and cyclization steps to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : The pyridinone rings can be reduced to form pyridine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Reagents such as bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-isopropylbenzaldehyde derivatives.
Reduction: : Production of pyridine derivatives.
Substitution: : Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bis(pyridinone) structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Further research is needed to fully understand its therapeutic properties.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antioxidant, it may work by scavenging free radicals and preventing oxidative stress. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzaldehyde: : A simpler aromatic aldehyde without the pyridinone structure.
Ethyl 4-hydroxy-6-methylpyridin-2(1H)-one: : A single pyridinone derivative without the bis structure.
Bis(pyridinone) derivatives: : Other compounds with similar bis(pyridinone) structures but different substituents.
Uniqueness
The uniqueness of 3,3'-((4-isopropylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-propan-2-ylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-7-27-16(5)13-20(29)23(25(27)31)22(19-11-9-18(10-12-19)15(3)4)24-21(30)14-17(6)28(8-2)26(24)32/h9-15,22,29-30H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYQZGLLGHFWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C(C)C)C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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